![molecular formula C5H4N3P B14269097 [1,2,4,3]Triazaphospholo[1,5-a]pyridine CAS No. 152957-38-5](/img/structure/B14269097.png)
[1,2,4,3]Triazaphospholo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4,3]Triazaphospholo[1,5-a]pyridine is a heterocyclic compound that contains nitrogen and phosphorus atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4,3]triazaphospholo[1,5-a]pyridine typically involves the condensation of 1,2-diaminopyridinium iodides with tris(dimethylamino)phosphine. This reaction yields the desired triazaphospholo compound along with other by-products . Another method involves the treatment of 1,6-diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile with various phosphorus reagents, such as phosphorus acid, phosphorus halides, and phosphorus sulfides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[1,2,4,3]Triazaphospholo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted triazaphospholo compounds .
Scientific Research Applications
[1,2,4,3]Triazaphospholo[1,5-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism by which [1,2,4,3]triazaphospholo[1,5-a]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and other molecules, thereby influencing their reactivity and function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
[1,2,4,5]Triazaphosphinines: These compounds share a similar phosphorus-nitrogen ring structure but differ in the arrangement of atoms within the ring.
[1,2,3]Diazaphospholo[4,5-a]pyridine: Another related compound with a different nitrogen-phosphorus arrangement.
Uniqueness
[1,2,4,3]Triazaphospholo[1,5-a]pyridine is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
152957-38-5 |
|---|---|
Molecular Formula |
C5H4N3P |
Molecular Weight |
137.08 g/mol |
IUPAC Name |
[1,2,4,3]triazaphospholo[1,5-a]pyridine |
InChI |
InChI=1S/C5H4N3P/c1-2-4-8-5(3-1)6-9-7-8/h1-4H |
InChI Key |
AIBCNPDLSHHRRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NP=NN2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


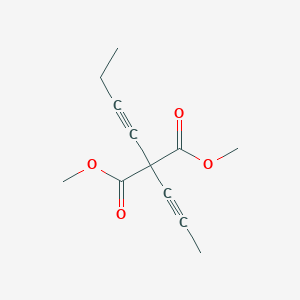
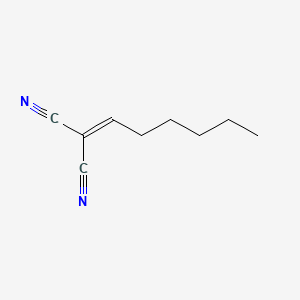
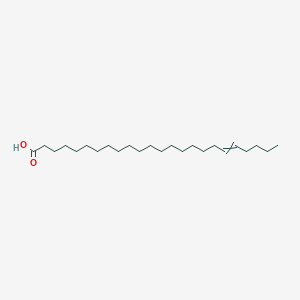
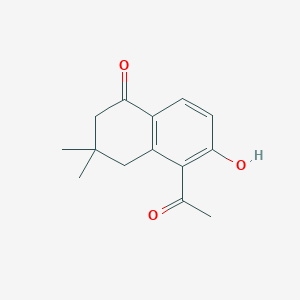

![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
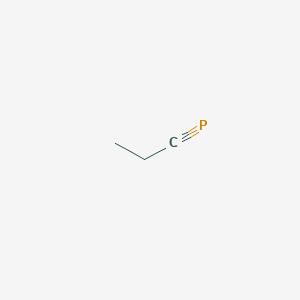

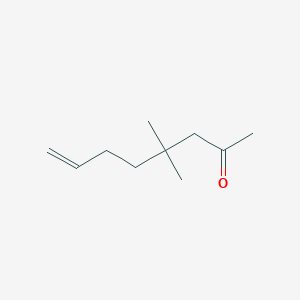

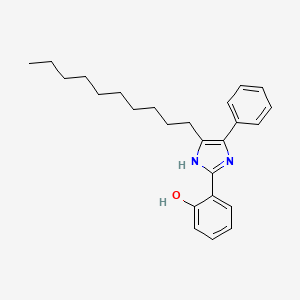
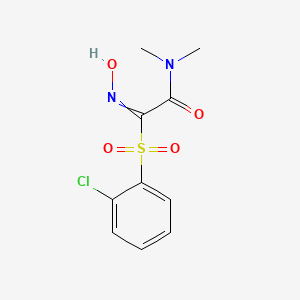
phosphane](/img/structure/B14269108.png)

